molecular formula C20H23Cl2N3O4S2 B2576992 5-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215831-55-2

5-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2576992
CAS No.: 1215831-55-2
M. Wt: 504.44
InChI Key: YMDYKPLETABAIK-UHFFFAOYSA-N
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Description

5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine moiety, and a thiophene carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Moiety: This is achieved through nucleophilic substitution reactions, where the morpholine group is introduced to the intermediate compound.

    Formation of the Thiophene Carboxamide Group: This step involves the coupling of the thiophene ring with the carboxamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC.

    Final Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with protein active sites, while the morpholine moiety can enhance solubility and bioavailability. The thiophene carboxamide group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide
  • **5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is unique due to the presence of the morpholine moiety, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S2.ClH/c1-26-13-3-4-14(27-2)18-17(13)22-20(30-18)24(8-7-23-9-11-28-12-10-23)19(25)15-5-6-16(21)29-15;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDYKPLETABAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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